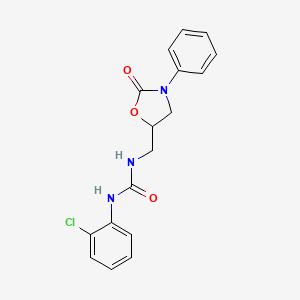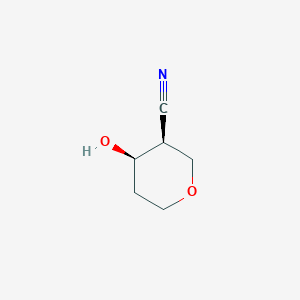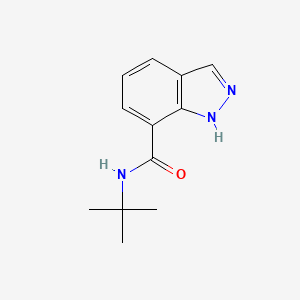
3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
Research has shown innovative synthesis methods for quinazoline derivatives, including 3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. For instance, ultrasound-assisted synthesis provides a novel mechanism for forming benzimidazo[2,1-b]quinazolin-1(1H)-ones via a piperidine-catalyzed three-component reaction, demonstrating the compound's role in facilitating complex chemical reactions (Li-Hsun Chen et al., 2016).
Antimicrobial Studies
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. The synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones and their in vitro screening against bacterial and fungal species highlights the compound's potential in developing new antimicrobial agents (Ravi R. Vidule, 2011).
Hypotensive Agents
Research on the synthesis of quinazoline dione derivatives, including modifications to this compound, has explored their potential as hypotensive agents. Studies on 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione and its derivatives demonstrate significant activity in relaxing blood vessels, indicating the potential for developing new cardiovascular drugs (Y. Eguchi et al., 1991).
Anticancer Research
Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities, suggesting their application as anticancer agents. Novel quinazolinone derivatives with promising cytotoxic activity against cancer cell lines have been developed, highlighting the compound's relevance in cancer research (Safoora Poorirani et al., 2018).
Herbicide Development
Investigations into triketone-containing quinazoline-2,4-dione derivatives have shown significant herbicidal activity, suggesting the potential of these compounds in agricultural applications. The development of novel herbicides based on quinazoline derivatives underscores the versatility of this chemical structure in addressing diverse scientific challenges (Da-Wei Wang et al., 2014).
Propiedades
IUPAC Name |
3-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c22-21(23,24)16-7-3-1-5-14(16)18(28)26-11-9-13(10-12-26)27-19(29)15-6-2-4-8-17(15)25-20(27)30/h1-8,13H,9-12H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRBSLGDAOKTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952649.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)
![2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2952656.png)
![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2952657.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)
![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)
![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2952666.png)
